(4-aminopiperidin-1-yl)(1H-indol-3-yl)methanone
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Overview
Description
(4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE is a compound that features both an indole and a piperidine moiety. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The presence of the piperidine ring further enhances its pharmacological potential, making it a compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The piperidine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with the indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) under mild conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development .
Medicine
In medicine, (4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE is investigated for its potential to treat various diseases, including cancer, viral infections, and inflammatory disorders .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of (4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, while the piperidine ring enhances its binding affinity and selectivity. This dual interaction can modulate multiple signaling pathways, leading to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-AMINOPIPERIDINO)(1H-INDOL-2-YL)METHANONE
- (4-AMINOPIPERIDINO)(1H-INDOL-3-YL)ETHANONE
- (4-AMINOPIPERIDINO)(1H-INDOL-3-YL)PROPANE
Uniqueness
(4-AMINOPIPERIDINO)(1H-INDOL-3-YL)METHANONE is unique due to its specific combination of the indole and piperidine moieties. This combination provides a distinct pharmacological profile, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H17N3O |
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Molecular Weight |
243.30 g/mol |
IUPAC Name |
(4-aminopiperidin-1-yl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C14H17N3O/c15-10-5-7-17(8-6-10)14(18)12-9-16-13-4-2-1-3-11(12)13/h1-4,9-10,16H,5-8,15H2 |
InChI Key |
MPGPMSJVDLXQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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